Ethyl 2,5-dibromopentanoate Ethyl 2,5-dibromopentanoate
Brand Name: Vulcanchem
CAS No.: 29823-16-3
VCID: VC2216159
InChI: InChI=1S/C7H12Br2O2/c1-2-11-7(10)6(9)4-3-5-8/h6H,2-5H2,1H3
SMILES: CCOC(=O)C(CCCBr)Br
Molecular Formula: C7H12Br2O2
Molecular Weight: 287.98 g/mol

Ethyl 2,5-dibromopentanoate

CAS No.: 29823-16-3

Cat. No.: VC2216159

Molecular Formula: C7H12Br2O2

Molecular Weight: 287.98 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2,5-dibromopentanoate - 29823-16-3

Specification

CAS No. 29823-16-3
Molecular Formula C7H12Br2O2
Molecular Weight 287.98 g/mol
IUPAC Name ethyl 2,5-dibromopentanoate
Standard InChI InChI=1S/C7H12Br2O2/c1-2-11-7(10)6(9)4-3-5-8/h6H,2-5H2,1H3
Standard InChI Key IMJLPXIWIIDKHO-UHFFFAOYSA-N
SMILES CCOC(=O)C(CCCBr)Br
Canonical SMILES CCOC(=O)C(CCCBr)Br

Introduction

Synthesis Methods

Modern Approaches

Contemporary approaches to synthesizing dibrominated esters like ethyl 2,5-dibromopentanoate often employ more environmentally friendly methods with improved selectivity and yield. These include catalytic approaches using transition metals, enzymatic methods for stereoselective bromination, and flow chemistry techniques that allow for better control of reaction parameters. Drawing parallels from the synthesis methodology of related compounds like 2,5-dibromopyridine, which utilizes sequential bromination steps under controlled conditions, similar strategies could be applied to the synthesis of ethyl 2,5-dibromopentanoate. The patent for 2,5-dibromopyridine synthesis demonstrates a controlled, sequential approach to introducing bromine atoms at specific positions, which conceptually could be adapted for other targets requiring precise placement of bromine substituents .

Applications in Organic Chemistry

As a Chemical Intermediate

Ethyl 2,5-dibromopentanoate serves as a valuable intermediate in organic synthesis due to its bifunctional reactivity profile. The presence of two bromine atoms at different positions creates opportunities for sequential or selective substitution reactions, enabling the construction of more complex molecular architectures. This compound can be used in the synthesis of heterocyclic compounds through cyclization reactions, where the terminal bromine atoms serve as points for intramolecular bond formation. Additionally, the ester functionality provides a handle for further transformations, such as reduction to aldehydes or alcohols, amidation to form amides, or hydrolysis to the corresponding acid. These versatile transformation pathways make ethyl 2,5-dibromopentanoate particularly valuable in divergent synthesis strategies where a common intermediate can be elaborated into diverse structural motifs.

Comparative Analysis with Related Compounds

Structural Comparisons

A comparative analysis of ethyl 2,5-dibromopentanoate with structurally related compounds provides insights into its distinctive properties and potential applications. Table 1 presents a comparison of this compound with several related structures, highlighting key similarities and differences.

CompoundMolecular FormulaKey Structural FeaturesPrimary Applications
Ethyl 2,5-dibromopentanoateC₇H₁₂Br₂O₂Two bromine atoms at positions 2 and 5; ethyl ester groupOrganic synthesis intermediate; potential medicinal applications
Ethyl PentanoateC₇H₁₄O₂No bromination; simple ester structureFlavoring agent; fragrance component
5-Bromopentanoic AcidC₅H₉BrO₂Single bromine at terminal position; carboxylic acid groupPrecursor in polymer chemistry
Ethyl 2,5-dibromothiophene-3-carboxylateC₇H₆Br₂O₂SThiophene ring with bromines at positions 2 and 5; ethyl carboxylate at position 3Synthesis of semiconductor polymers
2,5-DibromopyridineC₅H₃Br₂NPyridine ring with bromines at positions 2 and 5Pharmaceutical intermediate; organic synthesis

This comparative analysis demonstrates that while ethyl 2,5-dibromopentanoate shares certain structural elements with other dibrominated compounds, its aliphatic backbone distinguishes it from aromatic analogues like 2,5-dibromopyridine or ethyl 2,5-dibromothiophene-3-carboxylate. These structural differences significantly impact reactivity patterns and potential applications, with the aliphatic structure of ethyl 2,5-dibromopentanoate offering greater conformational flexibility compared to the rigid aromatic systems.

Research Prospects

Future Research Directions

Future research on ethyl 2,5-dibromopentanoate could productively focus on several key areas. Development of improved synthetic methodologies with higher yields, greater stereoselectivity, and reduced environmental impact would enhance the compound's accessibility for research and applications. Comprehensive investigations into its biological activity profile, including potential antimicrobial, anti-inflammatory, or antitumor properties, could uncover valuable therapeutic applications. Structure-activity relationship studies involving systematically varied derivatives could identify optimized structures for specific applications. Computational studies examining the compound's reactivity, binding affinities, and physicochemical properties would provide valuable insights to guide experimental work. Additionally, exploration of its potential in materials science, particularly as a precursor for functional polymers or specialty materials, represents an untapped research direction. These diverse research avenues could significantly expand the utility and applications of ethyl 2,5-dibromopentanoate in multiple scientific domains.

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